molecular formula C17H15NO2 B11606028 4-[(3,5-dimethylphenyl)amino]-2H-chromen-2-one

4-[(3,5-dimethylphenyl)amino]-2H-chromen-2-one

Cat. No.: B11606028
M. Wt: 265.31 g/mol
InChI Key: YOVLMGZZJVTLNQ-UHFFFAOYSA-N
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Description

4-[(3,5-dimethylphenyl)amino]-2H-chromen-2-one is an organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a chromen-2-one core structure with a 3,5-dimethylphenylamino substituent at the 4-position. Chromen-2-ones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethylphenyl)amino]-2H-chromen-2-one typically involves the condensation of 3,5-dimethylaniline with a suitable chromen-2-one precursor. One common method is the reaction of 3,5-dimethylaniline with 4-chloro-2H-chromen-2-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dimethylphenyl)amino]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring of the 3,5-dimethylphenylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[(3,5-dimethylphenyl)amino]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethylphenyl)amino]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-[(3,5-dimethylphenyl)amino]-2H-pyran-2-one: Similar structure but with a pyran-2-one core.

    4-[(3,5-dimethylphenyl)amino]-2H-quinolin-2-one: Similar structure but with a quinolin-2-one core.

Uniqueness

4-[(3,5-dimethylphenyl)amino]-2H-chromen-2-one is unique due to its specific chromen-2-one core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

4-(3,5-dimethylanilino)chromen-2-one

InChI

InChI=1S/C17H15NO2/c1-11-7-12(2)9-13(8-11)18-15-10-17(19)20-16-6-4-3-5-14(15)16/h3-10,18H,1-2H3

InChI Key

YOVLMGZZJVTLNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CC(=O)OC3=CC=CC=C32)C

Origin of Product

United States

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